Superior Crystallinity and Surface Morphology in InSb Epilayers Compared to TDMASb
In a direct head-to-head study, trimethylantimony (TMSb) yielded InSb epilayers with superior crystallinity and surface morphology compared to trisdimethylaminoantimony (TDMASb) when grown under otherwise identical MOVPE conditions [1].
| Evidence Dimension | RMS surface roughness (measured via scanning probe microscopy over a 5 μm² area) |
|---|---|
| Target Compound Data | 0.63 nm |
| Comparator Or Baseline | TDMASb: 0.84 nm |
| Quantified Difference | TMSb yields a 25% lower (smoother) RMS roughness than TDMASb. |
| Conditions | InSb epilayers grown on GaSb substrate by MOVPE at 480°C (TMSb) and 425°C (TDMASb) with a V/III ratio ≈ 1.0. |
Why This Matters
Lower RMS roughness indicates a higher quality, more planar epilayer surface, which is critical for minimizing interface defects and improving performance in subsequent device fabrication steps.
- [1] Echendu, O. K., et al. (2021). Crystallinity and morphology of InSb epitaxial layers grown on GaSb by MOVPE using TDMASb and TMSb as Sb precursors. Materials Science in Semiconductor Processing, 124, 105613. https://doi.org/10.1016/j.mssp.2021.105613 View Source
